DPTA-NONOat

Übersicht

Beschreibung

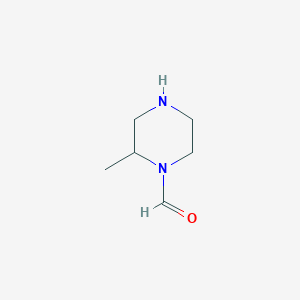

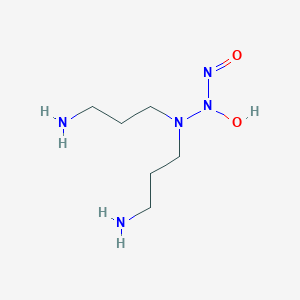

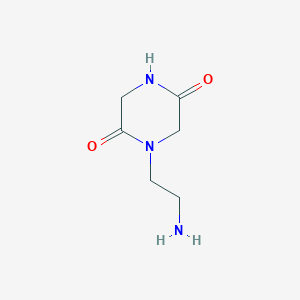

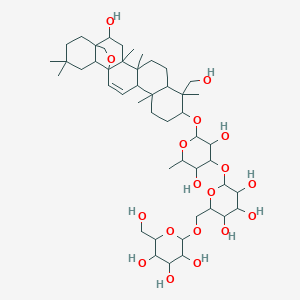

DPTA NONOate: (Diethylenetriamine NONOate) belongs to the class of diazeniumdiolate small molecules, which serve as nitric oxide (NO) donors. Its chemical structure includes a central diethylenetriamine (DPTA) backbone linked to a nitric oxide group. The compound exhibits a slow release of NO, making it valuable for various applications .

Wissenschaftliche Forschungsanwendungen

DPTA NONOat findet in verschiedenen Bereichen Anwendung:

Chemie: Als kontrollierter NO-Donor in chemischen Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.

Medizin: Für potenzielle therapeutische Anwendungen wie Vasodilatation und Wundheilung erforscht.

Industrie: In der Materialwissenschaft und der Arzneimittelentwicklung eingesetzt.

5. Wirkmechanismus

DPTA NONOat übt seine Wirkungen durch NO-Freisetzung aus. NO wirkt als Signalmolekül und beeinflusst verschiedene zelluläre Prozesse. Es aktiviert die Guanylatcyclase, was zu erhöhten cyclischen Guanosinmonophosphat (cGMP)-Spiegeln führt, die die Vasodilatation und andere physiologische Reaktionen vermitteln.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

DPTA NONOate exerts its effects through NO release. NO acts as a signaling molecule, influencing various cellular processes. It activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which mediate vasodilation and other physiological responses.

Vorbereitungsmethoden

Synthetic Routes:: DPTA NONOate can be synthesized through the following steps:

DPTA Activation: Diethylenetriamine reacts with nitrous acid (HNO₂) to form the diazeniumdiolate moiety.

NO Donor Formation: The resulting DPTA diazeniumdiolate is the active NO donor.

- Temperature: Typically performed at room temperature (around 22-25°C).

- Solvent: Aqueous solutions are commonly used.

Industrial Production:: Industrial-scale production methods involve scaling up the synthetic route while maintaining the desired purity and yield.

Analyse Chemischer Reaktionen

DPTA NONOat durchläuft verschiedene Reaktionen:

NO-Freisetzung: Die Verbindung setzt aufgrund ihrer Diazeniumdiolat-Struktur langsam NO frei.

Biologische Reaktionen: In biologischen Systemen kann DPTA NONOat zelluläre Prozesse durch Freisetzung von NO modulieren.

Häufige Reagenzien und Bedingungen:

Saure Bedingungen: Saure Umgebungen erleichtern die NO-Freisetzung.

Biologische Medien: DPTA NONOat reagiert mit biologischen Thiolen und Proteinen.

Hauptprodukte:

NO: Das Hauptprodukt ist Stickstoffmonoxid, das eine wesentliche Rolle bei der Vasodilatation, der Immunantwort und der Neurotransmission spielt.

Vergleich Mit ähnlichen Verbindungen

DPTA NONOat zeichnet sich durch seine langsame und anhaltende NO-Freisetzung aus. Zu den ähnlichen Verbindungen gehören andere Diazeniumdiolate wie DETA NONOat (Diethylamin NONOat) und DEA NONOat (Diethanolamin NONOat).

Eigenschaften

IUPAC Name |

[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNIKTWGBUNSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DPTA/NO is a nitric oxide (NO) donor. Upon entering aqueous solutions, it spontaneously decomposes to release NO. [] This released NO can then interact with various biological targets, including enzymes, signaling molecules, and transcription factors, leading to a range of downstream effects, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses. [, , , , , , , , , , , , ]

A: DPTA/NO exhibits a relatively slow release of NO with a half-life of approximately 3 hours at physiological temperature (37°C). [] This distinguishes it from faster-acting NO donors like diethylamine NONOate (DEA/NO), which has a half-life of 2 minutes at 37°C. [] This slower release profile contributes to a sustained NO delivery and may be advantageous for specific applications. []

A: The slower, sustained release of NO from DPTA/NO has shown to be more effective in inhibiting vascular smooth muscle cell proliferation compared to faster-releasing NO donors. [] This suggests that for certain applications, such as preventing restenosis after angioplasty, a continuous low-level delivery of NO might be more beneficial than a short burst of high NO concentration. []

A: The molecular formula for DPTA/NO is C6H17N5O2, and its molecular weight is 191.24 g/mol. []

A: Electrospray ionization mass spectrometry (ESI-MS) has been employed to analyze DPTA/NO and other NONOates. [] This technique allows for the identification of the compound and its degradation products upon collision-induced dissociation. []

A: DPTA/NO decomposes more rapidly at acidic pH. [] This property is important to consider when formulating DPTA/NO for specific applications, especially for delivery to acidic environments like the stomach.

A: DPTA/NO primarily acts as a reagent, specifically as an NO donor. It undergoes spontaneous decomposition in aqueous solutions to release NO, which then mediates various biological effects. []

A: While specific computational studies solely focused on DPTA/NO were not discussed in the provided papers, research on CYP2B6 degradation by NO involved molecular dynamics simulations. [] These simulations provided insights into how tyrosine nitration, a potential downstream effect of NO release from DPTA/NO, could impact CYP2B6 structure and function. [] This highlights the potential application of computational methods for understanding the broader biological consequences of DPTA/NO-mediated NO release.

A: The structure of the amine moiety in NONOates, including DPTA/NO, influences their NO release kinetics. [, ] Larger amine groups generally lead to slower NO release rates. [] For example, DPTA/NO with its dipropylenetriamine group releases NO slower than diethylamine NONOate (DEA/NO), which has a smaller diethylamine group. []

A: DPTA/NO is relatively stable as a solid. [] This stability makes it easier to handle and store compared to other NO donors that are less stable in their solid form.

A: One of the challenges in formulating DPTA/NO is its sensitivity to pH. [] Acidic conditions can accelerate its decomposition, potentially limiting its use in certain delivery routes or requiring specialized formulations to protect it from premature degradation.

A: DPTA/NO has been administered through various routes in animal models, including intravenous injection, nebulization, and intratracheal instillation. [, , , , , ] The choice of administration route likely depends on the specific research question and target tissue.

A: The effects of DPTA/NO have been extensively studied in various animal models. For instance, its ability to attenuate pulmonary hypertension induced by group B Streptococcus infection has been demonstrated in newborn piglets. [, ] Additionally, its protective effects against cerebral malaria have been investigated in a mouse model using Plasmodium berghei ANKA. [, ]

ANone: Based on the provided research papers, there is no evidence to suggest that DPTA/NO has progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.

ANone: While the provided abstracts do not delve into detailed toxicity profiles for DPTA/NO, it's important to note that NO itself can have both beneficial and potentially harmful effects depending on its concentration and cellular context.

A: While targeted delivery strategies specifically for DPTA/NO were not discussed in the provided abstracts, one study investigated the incorporation of Gd-DPTA, a related gadolinium-based contrast agent, into small unilamellar vesicles (sULVs) functionalized with targeting antibodies for brain tumor imaging. [] This highlights the potential for adapting similar nanocarrier-based approaches for targeted DPTA/NO delivery.

ANone: The research papers did not specifically mention biomarkers associated with DPTA/NO treatment efficacy or adverse effects.

A: Researchers often employ techniques like chemiluminescence and electrochemical sensors to directly measure NO released from DPTA/NO in various experimental settings. These methods allow for real-time monitoring of NO concentrations and provide valuable insights into the compound's release kinetics. []

ANone: The provided abstracts did not include information regarding the environmental impact or degradation of DPTA/NO.

ANone: The provided abstracts do not contain information about specific studies on the dissolution and solubility of DPTA/NO.

ANone: The research papers did not provide details regarding the validation of analytical methods used in the studies.

ANone: The provided abstracts did not specifically address the immunogenicity of DPTA/NO.

A: Yes, research indicates that NO released from DPTA/NO can influence the expression and activity of cytochrome P450 enzymes, particularly CYP2B6. [, ] Studies have shown that NO can lead to the downregulation of CYP2B6 through ubiquitin-dependent proteasomal degradation. [, ]

ANone: The provided abstracts do not contain specific details about the biodegradability of DPTA/NO.

ANone: The provided research papers do not focus on comparing DPTA/NO with alternative NO donors or therapeutic strategies.

ANone: Specific information related to recycling and waste management of DPTA/NO was not found in the provided research papers.

ANone: The research papers highlight the importance of various experimental techniques and resources in DPTA/NO research, including cell culture models, animal models, analytical chemistry techniques (e.g., mass spectrometry), and molecular biology tools. Access to these resources is crucial for advancing our understanding of DPTA/NO.

ANone: The provided abstracts do not delve into the detailed historical context of DPTA/NO research.

A: The research on DPTA/NO showcases the interdisciplinary nature of this field, drawing on expertise from pharmacology, immunology, cell biology, and analytical chemistry. For instance, understanding the interaction of DPTA/NO with cytochrome P450 enzymes (a pharmacological aspect) requires insights from cell biology and biochemistry. [, ] Similarly, investigating its effects on cerebral malaria necessitates collaboration between parasitologists, immunologists, and neuroscientists. [, ] This highlights the importance of cross-disciplinary approaches in advancing DPTA/NO research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)